

# Spectroscopic Characterization and Analytical Profiling of Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
CAS No.:	13305-19-6
Cat. No.:	B2520509

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Content Type: Technical Reference & Analytical Guide Target Molecule: **Methyl 2-(4-chlorophenyl)-2-hydroxyacetate** (Methyl 4-chloromandelate) CAS Registry Number: 32963-38-3 (Racemic) / 114223-93-7 (R-isomer) Molecular Formula:  $C_9H_9ClO_3$  Molecular Weight: 200.62 g/mol

## Executive Summary & Structural Context[1][2][3]

**Methyl 2-(4-chlorophenyl)-2-hydroxyacetate**, commonly referred to as Methyl 4-chloromandelate, represents a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike its ortho-isomer (a key precursor for Clopidogrel), the para-chloro derivative serves as a versatile scaffold for phenethylamine derivatives and beta-blocker analogs.

This guide provides a definitive spectroscopic profile for the compound. It moves beyond simple data listing to explain the causality of the signals, ensuring that researchers can validate their samples against theoretical and empirical standards.

## Structural Analysis

The molecule consists of three distinct magnetic environments anchored by a chiral center:

- The Aromatic System: A para-substituted benzene ring (AA'BB' system).
- The Chiral Methine: A benzylic proton deshielded by both the hydroxyl group and the aromatic ring.
- The Ester Moiety: A methyl ester providing a clean singlet diagnostic peak.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6]

### Experimental Protocol (Standard)

- Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) is the standard solvent.
- Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]
- Concentration: ~10-15 mg in 0.6 mL solvent.

### $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

The proton spectrum is characterized by a distinctive aromatic splitting pattern and two singlet peaks in the aliphatic region.

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.30 – 7.42	Multiplet (AA'BB')	4H	Ar-H (C2, C3, C5, C6)	<p>The para-chlorine substitution creates a symmetric AA'BB' system. While often appearing as two "doublets," higher field strength reveals the second-order roof effect typical of p-disubstituted benzenes.</p>
5.17	Singlet (s)	1H	Ar-CH-OH	<p>This benzylic methine proton is significantly deshielded by the electronegative oxygen and the magnetic anisotropy of the benzene ring. Note: May appear as a doublet if OH coupling is resolved.</p>

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3.78	Singlet (s)	3H	COO-CH <sub>3</sub>	Characteristic methyl ester singlet. Sharp and intense.
3.4 – 4.2	Broad Singlet (br s)	1H	C-OH	The hydroxyl proton shift is concentration and temperature-dependent. Validation: Add D <sub>2</sub> O; this peak will disappear due to deuterium exchange.

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### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum confirms the backbone structure. The absence of symmetry in the chiral center does not affect the achiral solvent spectrum, but the aromatic region shows the symmetry of the p-chlorophenyl group.

Shift ( $\delta$ ppm)	Type	Assignment	Mechanistic Note
173.5	Quaternary (Cq)	C=O (Ester)	Typical ester carbonyl range. Deshielded by the adjacent oxygen.
137.0	Quaternary (Cq)	Ar-C1 (Ipso)	The attachment point of the alkyl chain.
134.4	Quaternary (Cq)	Ar-C4 (C-Cl)	Deshielded by the inductive effect of Chlorine.
128.9	CH	Ar-C3, C5	Meta to the alkyl group.
128.2	CH	Ar-C2, C6	Ortho to the alkyl group.
72.6	CH	CH-OH	The chiral center. High shift due to direct attachment to Oxygen and Aryl group.
53.2	CH <sub>3</sub>	O-CH <sub>3</sub>	Methyl ester carbon.

## Infrared (IR) Spectroscopy[7][8][9]

IR analysis is primarily used here for functional group validation (confirming the ester and alcohol) and ensuring no hydrolysis has occurred (which would broaden the OH region significantly and shift the Carbonyl).

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Interpretation
3400 – 3500	O-H Stretch	Medium, Broad	Indicates the secondary alcohol. Sharpness depends on hydrogen bonding (intermolecular).
1735 – 1745	C=O Stretch	Strong, Sharp	Diagnostic ester carbonyl.[3] If this shifts to <1710, suspect hydrolysis to free acid.
1590, 1490	C=C Aromatic	Medium	Breathing modes of the benzene ring.
1200 – 1250	C-O Stretch	Strong	Ester C-O-C stretching vibration.
1080 – 1090	C-Cl Stretch	Medium	Aryl chloride stretch (often difficult to isolate from fingerprint, but consistently present).
820 – 830	C-H Bending	Strong	Critical: Out-of-plane bending for para-disubstituted benzene.

## Mass Spectrometry (MS) Profile[10]

Mass spec is the primary tool for confirming the presence of the halogen (Chlorine) via its isotopic abundance.

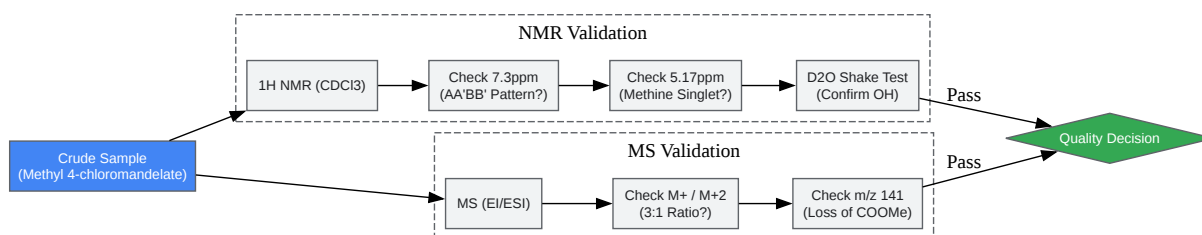
Ionization Mode: Electron Impact (EI, 70 eV)

## Key Fragmentation Pathway

- Molecular Ion ( $M^+$ ):  $m/z$  200 and 202.
  - Diagnostic: The intensity ratio of  $M$  (200) to  $M+2$  (202) is approximately 3:1.[4] This confirms the presence of one Chlorine atom.[4]
- Base Peak / Major Fragment: Loss of the carbomethoxy group ( $-\text{COOCH}_3$ , mass 59).
  - Fragment Ion:  $m/z$  141 (and 143).
  - Structure: A chlorobenzaldehyde-like cation ( $\text{Cl-C}_6\text{H}_4\text{-CH=OH}^+$ ).
- Secondary Fragment: Loss of the hydroxyl group ( $-\text{OH}$ ) is less common in esters but may yield  $m/z$  183.

## Analytical Workflow & Logic

The following diagram illustrates the decision logic for characterizing this specific molecule, ensuring self-validation at every step.



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Caption: Analytical workflow for validating Methyl 4-chloromandelate, emphasizing the specific isotopic and splitting patterns required for confirmation.

## Synthesis & Experimental Protocol

To generate a reference standard or for research synthesis, the esterification of 4-chloromandelic acid is the standard route.

## Protocol: Acid-Catalyzed Esterification

- Reagents: 4-Chloromandelic acid (1.0 eq), Methanol (excess, solvent), H<sub>2</sub>SO<sub>4</sub> (catalytic, 0.1 eq).
- Setup: Round-bottom flask with reflux condenser.
- Procedure:
  - Dissolve 4-chloromandelic acid in Methanol (approx 0.5 M concentration).
  - Add concentrated H<sub>2</sub>SO<sub>4</sub> dropwise.
  - Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
  - Endpoint: Disappearance of the acid spot (baseline/low R<sub>f</sub>) and appearance of the ester (higher R<sub>f</sub>).
- Workup:
  - Concentrate methanol under reduced pressure.
  - Redissolve residue in Ethyl Acetate.
  - Wash with Sat. NaHCO<sub>3</sub> (to remove unreacted acid/catalyst).
  - Wash with Brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[5]
- Purification: Recrystallization from Hexane/EtOAc or Cyclohexane is preferred over chromatography for high purity.

## Impurity Profile

- Unreacted Acid: Detected by broad OH stretch in IR (2500-3300) and low field shift of CH-OH in NMR.

- Dimerization: Under harsh acidic conditions, self-esterification between the alcohol of one molecule and the acid of another can occur. Detected by multiple spots on TLC and complex NMR in the ester region.

## References

- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12844 (Analog). Retrieved from [\[Link\]](#)
- PubChem. (2024). Methyl 4-chloromandelate Compound Summary. National Library of Medicine. Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for AA'BB' splitting patterns and Chlorine isotope ratios).

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